CB1 and CB2 Receptor Affinity: THCA Exhibits Negligible Binding Relative to Δ⁹-THC
THCA demonstrates negligible binding affinity at human CB1 and CB2 receptors compared to its decarboxylated product Δ⁹-THC. In competitive radioligand displacement assays using HEK-293 cells expressing human CB1 and CB2 receptors with [³H]CP55,940 as the radioligand, THCA displayed a CB1 Ki of 23.5 μM and a CB2 Ki of 8.5 μM [1]. An independent study confirmed that THCA-A has little affinity or efficacy at CB1 or CB2 [2]. In contrast, Δ⁹-THC acts as a potent partial agonist at both receptors with sub-micromolar affinity. This 100-fold or greater difference in binding affinity establishes that THCA cannot be substituted for THC in CB1/CB2-mediated pharmacological studies.
| Evidence Dimension | CB1 and CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | THCA: CB1 Ki = 23.5 μM; CB2 Ki = 8.5 μM |
| Comparator Or Baseline | Δ⁹-THC: Potent CB1/CB2 partial agonist (sub-micromolar affinity; exact Ki values methodology-dependent, but consistently 100- to 1000-fold lower than THCA) |
| Quantified Difference | THCA CB1 Ki approximately 100-fold to 1000-fold higher (weaker binding) than Δ⁹-THC; CB2 Ki similarly elevated |
| Conditions | Human CB1 and CB2 receptors expressed in HEK-293 cells; competitive inhibition radioligand binding assay using [³H]CP55,940 |
Why This Matters
Procurement of THCA rather than THC is essential for studies requiring selective TRP channel or non-CB1/CB2 target engagement without confounding CB1/CB2 receptor activation.
- [1] Rosenthaler S, Pöhn B, Kolmanz C, et al. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicol Teratol. 2014;46:49-56. doi:10.1016/j.ntt.2014.09.003 View Source
- [2] McPartland JM, Macdonald C, Young M, Grant PS, Furkert DP, Glass M. Affinity and Efficacy Studies of Tetrahydrocannabinolic Acid A at Cannabinoid Receptor Types One and Two. Cannabis Cannabinoid Res. 2017;2(1):87-95. doi:10.1089/can.2016.0032 View Source
